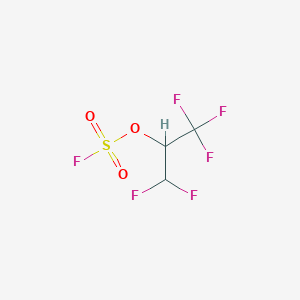
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate
Overview
Description
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a fluorinated organic compound with the molecular formula C3H2F6O3S. It is characterized by its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate typically involves the fluorination of isopropyl alcohol followed by the introduction of fluorosulfate groups. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced fluorinated compounds.
Substitution: Substitution reactions involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions include various fluorinated alcohols, acids, and esters, which have applications in different fields.
Scientific Research Applications
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is used in several scientific research areas, including:
Chemistry: It serves as a reagent in organic synthesis and fluorination reactions.
Biology: The compound is used in the study of biological systems and the development of fluorinated biomolecules.
Industry: The compound is utilized in the production of fluorinated materials and coatings.
Mechanism of Action
The mechanism by which 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate exerts its effects involves its interaction with molecular targets and pathways. The compound's high fluorine content enhances its reactivity and stability, making it effective in various chemical processes.
Comparison with Similar Compounds
1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is compared with other similar fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoroisopropyl fluorosulfate: This compound has an additional fluorine atom, which affects its reactivity and properties.
1,1,1,3,3-Pentafluoropropanol: A related compound with a different functional group, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
1,1,1,3,3-pentafluoro-2-fluorosulfonyloxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5)1(3(6,7)8)12-13(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFXCJZFHUKHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(C(F)(F)F)OS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


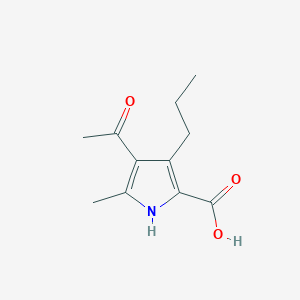
![4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide](/img/structure/B1521174.png)
![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)
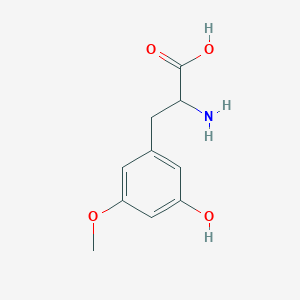
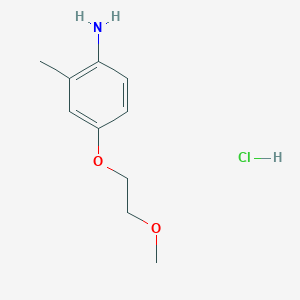
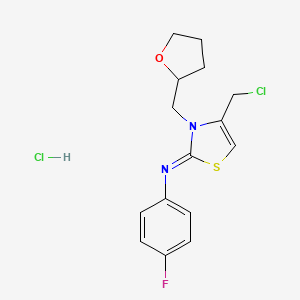
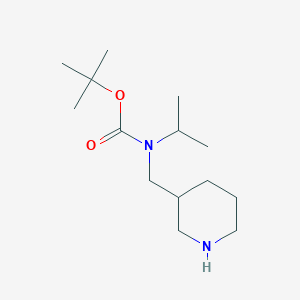
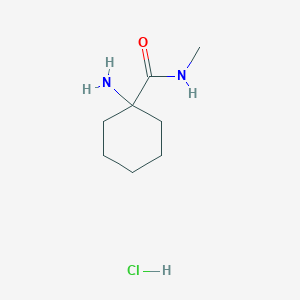
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

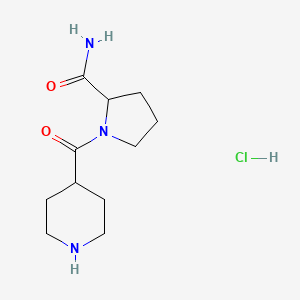
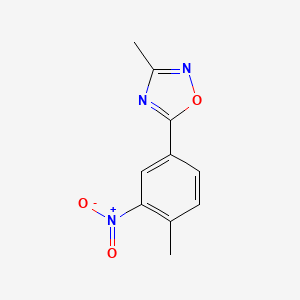
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

